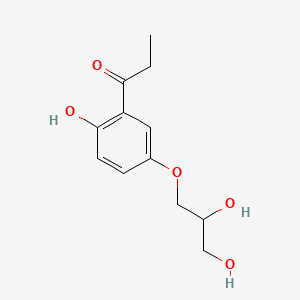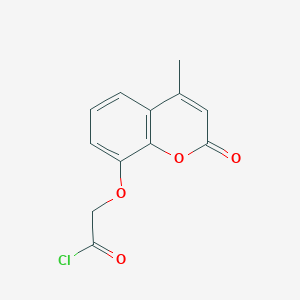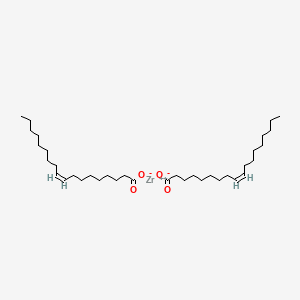
9-Octadecenoic acid (9Z)-, zirconium(2+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt typically involves the reaction of oleic acid with a zirconium precursor. One common method is to dissolve zirconium chloride in an organic solvent, such as toluene or hexane, and then add oleic acid under stirring. The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete complexation. The resulting product is then purified by filtration and washing with a suitable solvent to remove any unreacted starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by crystallization or precipitation methods. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Octadecenoic acid (9Z)-, zirconium(2+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and other oxidation products of oleic acid.
Reduction: Reduction reactions can lead to the formation of zirconium metal and reduced forms of oleic acid.
Substitution: The zirconium ion can be substituted with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Ligand exchange reactions can be performed using various ligands, such as phosphines or amines, under inert atmosphere conditions to prevent oxidation.
Major Products Formed
Oxidation: Zirconium oxide and oxidized oleic acid derivatives.
Reduction: Zirconium metal and reduced oleic acid derivatives.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Octadecenoic acid (9Z)-, zirconium(2+) salt is used as a precursor for the synthesis of zirconium-based catalysts. These catalysts are employed in various organic transformations, including hydrogenation, polymerization, and cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential use in drug delivery systems. The coordination complex can encapsulate therapeutic agents, enhancing their stability and bioavailability. Additionally, it is investigated for its antimicrobial properties, which could be useful in developing new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential in imaging and diagnostic applications. The zirconium ion can be labeled with radioactive isotopes, making the compound useful for positron emission tomography (PET) imaging.
Industry
In industrial applications, this compound is used as a surfactant and emulsifying agent in the formulation of paints, coatings, and lubricants
Wirkmechanismus
The mechanism of action of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt involves the coordination of oleic acid to the zirconium ion. This coordination stabilizes the zirconium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zirconium ion acts as a Lewis acid, facilitating various chemical transformations. In drug delivery, the coordination complex can interact with cell membranes, promoting the uptake of encapsulated therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Octadecenoic acid (9Z)-, magnesium salt (2:1)
- 9-Octadecenoic acid (9Z)-, sodium salt
- 9-Octadecenoic acid (9Z)-, potassium salt
Comparison
Compared to other metal salts of 9-Octadecenoic acid, the zirconium(2+) salt exhibits unique properties due to the high coordination number and strong Lewis acidity of zirconium. This makes it more effective as a catalyst and in applications requiring strong coordination interactions. Additionally, the zirconium(2+) salt has better thermal stability and resistance to oxidation compared to magnesium, sodium, and potassium salts.
Eigenschaften
CAS-Nummer |
68757-56-2 |
|---|---|
Molekularformel |
C36H66O4Zr |
Molekulargewicht |
654.1 g/mol |
IUPAC-Name |
(Z)-octadec-9-enoate;zirconium(2+) |
InChI |
InChI=1S/2C18H34O2.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI-Schlüssel |
GUUOSEJLEPUSCW-CVBJKYQLSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Zr+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


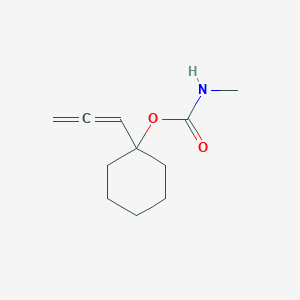
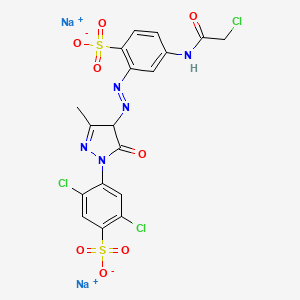
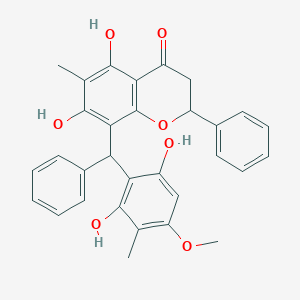
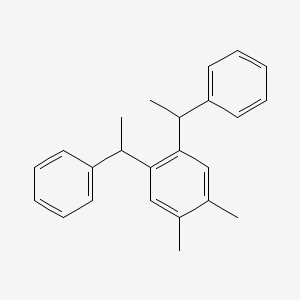
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
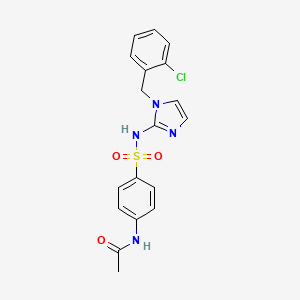

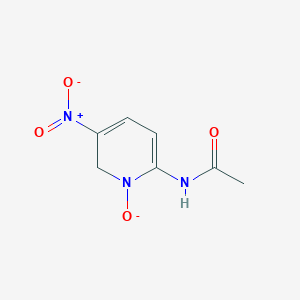
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
